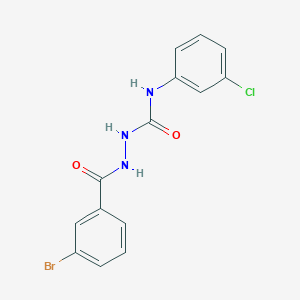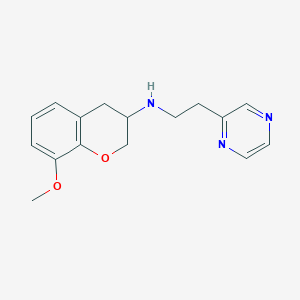![molecular formula C18H17N3O3 B5986647 6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione](/img/structure/B5986647.png)
6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxy group, a pyrrole ring, and a trimethylphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyrimidine derivative with a pyrrole derivative under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione include other pyrimidine derivatives and pyrrole-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and resulting properties. For example, pyrrolone and pyrrolidinone derivatives are known for their diverse biological activities and are often compared to pyrimidine derivatives in terms of their chemical behavior and applications .
Properties
IUPAC Name |
6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-10-7-11(2)15(12(3)8-10)21-17(23)14(16(22)20-18(21)24)9-13-5-4-6-19-13/h4-9,23H,1-3H3,(H,20,22,24)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXQSOXRUMDEBY-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=C(C(=O)NC2=O)C=C3C=CC=N3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C(=C(C(=O)NC2=O)/C=C/3\C=CC=N3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5986566.png)

![N-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL}-N'-(2-METHOXYPHENYL)GUANIDINE](/img/structure/B5986582.png)

![2-chloro-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]benzamide](/img/structure/B5986591.png)
![N-methyl-1-(3-methyl-2-thienyl)-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5986593.png)
![2-hydroxy-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2,2-diphenylacetohydrazide](/img/structure/B5986599.png)
![1-[(2-methyl-1H-indol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B5986607.png)
![2-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}IMINO)METHYL]PHENOL](/img/structure/B5986610.png)
![2-({[1-(hydroxymethyl)propyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B5986615.png)

![N-allyl-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5986638.png)
![1-(4-Ethoxyphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine;hydrochloride](/img/structure/B5986644.png)
![3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B5986654.png)
